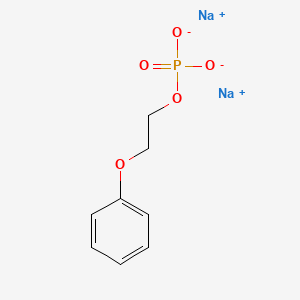
Ethanol, 2-phenoxy-, phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-phenoxy-, phosphate, sodium salt is a chemical compound that combines the properties of ethanol and phenoxy groups with a phosphate and sodium salt. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-phenoxy-, phosphate, sodium salt typically involves the reaction of phenoxyethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful addition of reactants and monitoring of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-phenoxy-, phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phenoxy group to a phenoxy radical.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include phenoxy radicals, reduced alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
Ethanol, 2-phenoxy-, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme kinetics and as a preservative in biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as an antiseptic.
Industry: Applied in the production of cosmetics, lubricants, and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of ethanol, 2-phenoxy-, phosphate, sodium salt involves its interaction with cellular membranes and proteins. The phenoxy group disrupts the lipid bilayer, leading to increased membrane permeability. The phosphate group interacts with proteins, altering their function and activity. This dual action makes the compound effective as an antimicrobial and preservative .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A glycol ether and phenol ether with similar preservative properties.
Ethylene glycol monophenyl ether: Another glycol ether with applications in cosmetics and pharmaceuticals.
Uniqueness
Ethanol, 2-phenoxy-, phosphate, sodium salt is unique due to its combined properties of ethanol, phenoxy, phosphate, and sodium salt. This combination enhances its solubility, stability, and effectiveness in various applications compared to similar compounds .
Properties
CAS No. |
72283-33-1 |
|---|---|
Molecular Formula |
C8H9Na2O5P |
Molecular Weight |
262.11 g/mol |
IUPAC Name |
disodium;2-phenoxyethyl phosphate |
InChI |
InChI=1S/C8H11O5P.2Na/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
IRHYAHXGSWLABK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


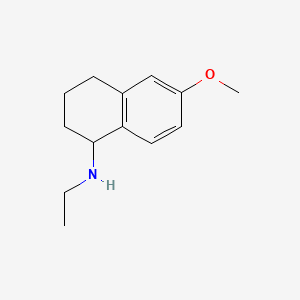
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
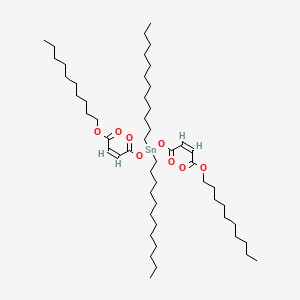
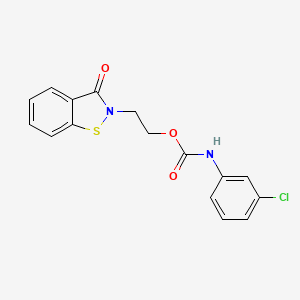
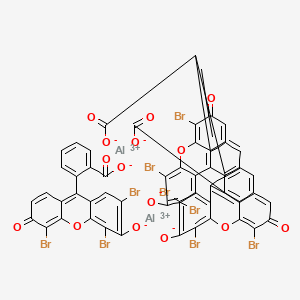
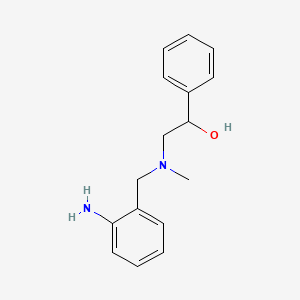
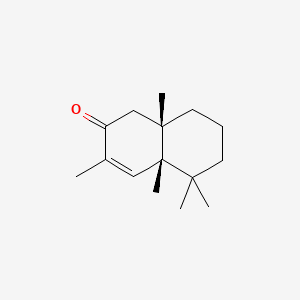
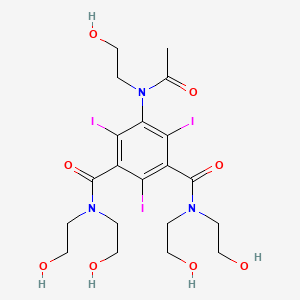
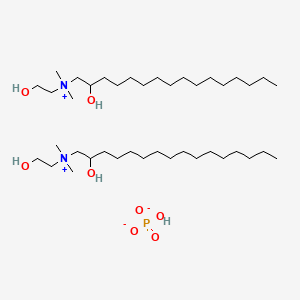
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

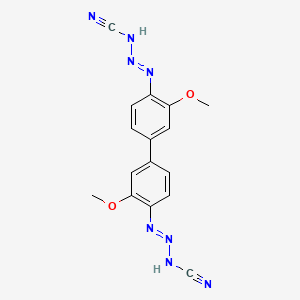
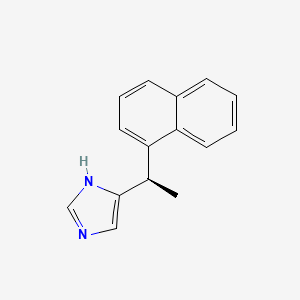
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)
